5-nitro-1-(tetrahydro-2H-pyran-2-yl)-3-[(tetrahydro-2H-pyran-2-yloxy)methyl]-1H-pyrazole
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Overview
Description
5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of nitro and oxane groups, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the nitro group: Nitration of the pyrazole ring can be carried out using a mixture of concentrated nitric and sulfuric acids.
Attachment of oxane groups: The oxane groups can be introduced through nucleophilic substitution reactions using appropriate oxane derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The oxane groups can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Alkyl halides, alcohols, amines.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazoles with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a chemical reagent.
Mechanism of Action
The mechanism of action of 5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole would depend on its specific application. For example, if it exhibits antimicrobial activity, it may interfere with bacterial cell wall synthesis or protein function. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole: can be compared with other nitro-substituted pyrazoles or oxane-containing pyrazoles.
Unique Features: The presence of both nitro and oxane groups may impart unique reactivity and biological activity compared to other pyrazoles.
List of Similar Compounds
- 5-nitro-1-(oxan-2-yl)pyrazole
- 3-(oxan-2-yloxymethyl)pyrazole
- 5-amino-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole
For precise and detailed information, consulting specific scientific literature and databases is recommended.
Properties
Molecular Formula |
C14H21N3O5 |
---|---|
Molecular Weight |
311.33 g/mol |
IUPAC Name |
5-nitro-1-(oxan-2-yl)-3-(oxan-2-yloxymethyl)pyrazole |
InChI |
InChI=1S/C14H21N3O5/c18-17(19)12-9-11(10-22-14-6-2-4-8-21-14)15-16(12)13-5-1-3-7-20-13/h9,13-14H,1-8,10H2 |
InChI Key |
QUKDVRCUOIZDIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)N2C(=CC(=N2)COC3CCCCO3)[N+](=O)[O-] |
Origin of Product |
United States |
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